Product packaging for Ferrocene, pentyl-(Cat. No.:CAS No. 1274-00-6)

Ferrocene, pentyl-

Cat. No.: B3365885
CAS No.: 1274-00-6
M. Wt: 256.16 g/mol
InChI Key: JHYFIGYFHLCBRI-UHFFFAOYSA-N
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Description

Historical Context and Significance of Ferrocene (B1249389) Derivatives

The discovery of ferrocene in 1951 is widely regarded as a landmark event that catalyzed an explosion of research in organometallic chemistry. nasa.gov Its unusual "sandwich" structure and remarkable stability opened up a new field of study. nasa.gov Chemists Geoffrey Wilkinson and Ernst Otto Fischer were awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on the chemistry of these sandwich complexes. wikipedia.org

The aromatic nature of the cyclopentadienyl (B1206354) rings in ferrocene allows it to undergo a variety of electrophilic substitution reactions, similar to benzene (B151609). This reactivity has led to the synthesis of a vast number of ferrocene derivatives with tailored electronic and steric properties. These derivatives have found applications in diverse fields such as materials science, catalysis, and medicine. nih.gov The substitution of functional groups onto the ferrocene scaffold can significantly alter its physical and chemical properties, including its redox potential, solubility, and biological activity.

Classification and Structural Features of Alkyl-Substituted Ferrocenes

Pentyl ferrocene is classified as a mono-alkyl-substituted ferrocene. The pentyl group, being an electron-donating alkyl group, influences the electronic properties of the ferrocene core. This electron-donating nature increases the electron density on the cyclopentadienyl rings and the central iron atom.

Research Landscape and Emerging Areas for Ferrocene, pentyl-

The research landscape for ferrocene derivatives is vast and continually evolving. While specific research focusing solely on pentyl ferrocene is not extensive, its properties place it within several key areas of investigation for alkyl-substituted ferrocenes.

One of the most prominent applications of ferrocene derivatives is as burning rate catalysts in solid rocket propellants. journals.co.zadtic.mil Ferrocene and its derivatives are known to be effective in this role, although their tendency to migrate out of the propellant matrix is a significant drawback. journals.co.za The development of larger, less volatile ferrocene derivatives, such as those with longer alkyl chains like the pentyl group, is a strategy to mitigate this migration. journals.co.za

The redox properties of ferrocene derivatives are central to many of their applications. The reversible one-electron oxidation of the iron center from Fe(II) to Fe(III) is a key feature. The introduction of electron-donating groups, such as a pentyl group, is known to lower the redox potential, making the compound easier to oxidize. nih.gov This tunability of the redox potential is crucial for applications in:

Electrochemistry and Sensors: Ferrocene derivatives are widely used as electrochemical mediators. For instance, n-butylferrocene and tert-pentylferrocene have been utilized in the development of amperometric biosensors. acs.orgresearchgate.net

Liquid Crystals: Ferrocene-containing molecules are being explored for the development of functional liquid-crystalline materials. chemistryviews.orgresearchgate.netchimia.chresearchgate.net The incorporation of flexible alkyl chains like the pentyl group can influence the mesomorphic properties of these materials.

Materials Science: The ability to tune the electronic properties of ferrocene derivatives makes them attractive for creating novel materials with specific electronic and optical characteristics. wikipedia.org

While detailed research on pentyl ferrocene itself is limited in the public domain, the established trends and applications for other alkyl-ferrocenes strongly suggest its potential utility in these emerging areas. Further research would be beneficial to fully characterize its specific properties and explore its potential in these and other applications.

Data Tables

Table 1: Physicochemical Properties of Ferrocene, pentyl-

PropertyValueReference(s)
Chemical Formula C₁₅H₂₀Fe nih.gov
Molecular Weight 256.16 g/mol nih.gov
IUPAC Name cyclopenta-1,3-diene;iron(2+);1-pentylcyclopenta-1,3-diene nih.gov
Boiling Point 80-90 °C at 0.05 mmHg nasa.gov
Refractive Index (n_D) 1.5711 nasa.gov

Table 2: Spectroscopic and Structural Data for Ferrocene, pentyl-

Data TypeFindingsReference(s)
¹H NMR Spectroscopy Specific experimental data for pentylferrocene is not readily available in the surveyed literature. Generally, for mono-substituted ferrocenes, signals for the substituted and unsubstituted cyclopentadienyl rings are observed, with the protons on the substituted ring showing more complex splitting patterns.
¹³C NMR Spectroscopy Specific experimental data for pentylferrocene is not readily available in the surveyed literature. The carbon atoms of the pentyl chain and the distinct carbons of the substituted and unsubstituted cyclopentadienyl rings would be expected to give rise to a series of signals.
Infrared (IR) Spectroscopy Specific experimental data for pentylferrocene is not readily available in the surveyed literature. The IR spectrum would be expected to show characteristic C-H stretching and bending vibrations for the alkyl chain and the cyclopentadienyl rings, as well as vibrations associated with the ferrocene skeleton.
Mass Spectrometry Specific experimental data for pentylferrocene is not readily available in the surveyed literature. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Crystal Structure Specific crystallographic data for pentylferrocene is not readily available in the surveyed literature. The molecule is expected to adopt the characteristic "sandwich" structure of ferrocene.
Redox Potential The exact redox potential for pentylferrocene is not specified in the surveyed literature. However, as an alkyl-substituted ferrocene with an electron-donating pentyl group, its redox potential is expected to be lower (more easily oxidized) than that of unsubstituted ferrocene. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Fe B3365885 Ferrocene, pentyl- CAS No. 1274-00-6

Properties

IUPAC Name

cyclopenta-1,3-diene;iron(2+);1-pentylcyclopenta-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.C5H5.Fe/c1-2-3-4-7-10-8-5-6-9-10;1-2-4-5-3-1;/h5-6,8-9H,2-4,7H2,1H3;1-5H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JHYFIGYFHLCBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Fe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274-00-6
Record name Pentylferrocene
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Record name Ferrocene, pentyl-
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Record name Ferrocene, pentyl-
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Synthetic Methodologies for Ferrocene, Pentyl and Analogues

Direct Functionalization Approaches

These methods involve introducing the pentyl group or its precursor directly onto the ferrocene (B1249389) molecule.

Friedel-Crafts Alkylation Routes

Friedel-Crafts reactions are a cornerstone for functionalizing ferrocene due to its high reactivity towards electrophilic aromatic substitution, which is significantly greater than that of benzene (B151609) magritek.combc.edu.

Friedel-Crafts Acylation followed by Reduction: A common and effective strategy for introducing alkyl chains, including pentyl groups, is a two-step process involving Friedel-Crafts acylation followed by reduction of the carbonyl group.

Acylation: Ferrocene reacts with a pentanoyl halide (e.g., pentanoyl chloride) or pentanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a milder catalyst such as phosphoric acid (H₃PO₄) to yield pentanoylferrocene bc.eduresearchgate.netrsc.orgresearchgate.net. This reaction typically occurs on one cyclopentadienyl (B1206354) ring, forming mono-pentanoylferrocene. The reaction conditions can be adjusted to favor diacylation, yielding 1,1'-dipentanoylferrocene, though monoacylation is generally preferred for selective pentylferrocene synthesis.

Example Reaction: Fe(C₅H₅)₂ + C₅H₉COCl → (C₅H₅)Fe(C₅H₄COC₅H₁₁) + HCl (catalyzed by AlCl₃ or H₃PO₄) bc.eduresearchgate.netrsc.org

Reduction: The carbonyl group of pentanoylferrocene is then reduced to a methylene (B1212753) group (-CH₂-) to form the pentyl chain. Common reducing agents include Wolff-Kishner reduction (hydrazine, strong base, high temperature) or, more conveniently, catalytic hydrogenation or reduction with metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) researchgate.netnasa.gov. Sodium borohydride in a solvent like diglyme (B29089) is often employed for this transformation researchgate.net.

Example Reaction: (C₅H₅)Fe(C₅H₄COC₅H₁₁) + Reducing Agent → (C₅H₅)Fe(C₅H₄C₅H₁₁) researchgate.netnasa.gov

Direct Alkylation: While direct Friedel-Crafts alkylation of ferrocene with pentyl halides is possible, it is less commonly reported for specific pentylferrocene synthesis compared to the acylation-reduction route. Direct alkylation can suffer from polysubstitution and carbocation rearrangements, making the acylation-reduction method more controlled for obtaining specific alkylferrocenes handwiki.orgorganic-chemistry.org.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and have been extended to ferrocene functionalization torontomu.casigmaaldrich.comnih.gov. These methods typically involve coupling a functionalized ferrocene (e.g., a haloferrocene or ferrocene boronic acid) with an organometallic reagent containing the pentyl group or its precursor.

While palladium-catalyzed couplings are extensively used for aryl-ferrocene and alkynyl-ferrocene bond formation torontomu.ca, their application for direct alkyl chain introduction, especially for saturated alkyl groups like pentyl, is less prevalent in the literature compared to acylation-reduction or lithiation methods. However, related strategies might involve coupling with alkyl stannanes (Stille coupling) or alkyl boranes (Suzuki coupling) if suitable ferrocene precursors are available torontomu.caresearchgate.net.

Lithiation and Quench Strategies for Substituted Ferrocenes

The lithiation of ferrocene, typically using n-butyllithium (n-BuLi), followed by quenching with an electrophile, is a versatile method for introducing substituents onto the cyclopentadienyl rings cdnsciencepub.comresearchgate.netrsc.org.

Direct Lithiation and Alkylation: Ferrocene can be lithiated, and the resulting lithioferrocene can be reacted with a pentyl halide (e.g., 1-bromopentane) to introduce the pentyl group cdnsciencepub.comrsc.org. This method can lead to mono- and di-substituted products, and regioselectivity can be influenced by reaction conditions and the presence of directing groups.

Example Reaction: Fe(C₅H₅)₂ + n-BuLi → Li-Fe(C₅H₅)₂ + Butane Li-Fe(C₅H₅)₂ + Br-(CH₂)₄CH₃ → (C₅H₅)Fe(C₅H₄-(CH₂)₄CH₃) + LiBr

Directed Ortho-Metalation (DoM): For substituted ferrocenes, directed ortho-metalation (DoM) can be employed. A directing group on one cyclopentadienyl ring guides the lithiation to an adjacent position, allowing for regioselective functionalization. While not directly for pentylferrocene synthesis from unsubstituted ferrocene, this strategy is crucial for synthesizing more complex substituted analogues where a pentyl group might be introduced after other functionalizations nih.govnih.gov.

Derivatization from Precursor Ferrocene Compounds

This section covers methods where a functional group already present on a ferrocene derivative is transformed into a pentyl group.

Transformation of Functionalized Ferrocenes to Pentyl Analogues

The most direct route within this category involves the reduction of pentanoylferrocene, as discussed in Section 2.1.1. The pentanoyl group (C₅H₁₁CO-) is converted to a pentyl group (C₅H₁₁-) by reducing the carbonyl functionality.

Reduction of Pentanoylferrocene: As mentioned, this is a key step in the acylation-reduction pathway. Reagents like NaBH₄ in diglyme are effective for this transformation, yielding pentylferrocene researchgate.net. Other methods like Wolff-Kishner reduction or catalytic hydrogenation can also be employed.

Multistep Synthetic Sequences

More complex synthetic sequences can be devised, often combining elements of direct functionalization and derivatization. For instance, a synthetic route might involve introducing a different functional group, modifying it, and then extending it to form a pentyl chain.

Example: A sequence could involve:

Acylation of ferrocene with a shorter acyl chloride (e.g., butyryl chloride) to form butyrylferrocene.

Reduction of the carbonyl to yield butylferrocene.

Further chain extension via reactions like Grignard addition to an aldehyde or ketone precursor, followed by reduction, or via Wittig reactions followed by hydrogenation.

However, for the direct synthesis of pentylferrocene, the Friedel-Crafts acylation followed by reduction of pentanoylferrocene remains the most straightforward and widely utilized multistep approach.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a cornerstone technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, detailed information about the unit cell, space group, atomic positions, bond lengths, and bond angles can be obtained. This provides an unambiguous three-dimensional model of the molecule in its crystalline environment.

Single crystal X-ray diffraction analysis involves exposing a well-formed single crystal of Ferrocene (B1249389), pentyl- to a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of spots. By measuring the positions and intensities of these diffracted beams, and applying mathematical Fourier transform methods, the electron density distribution within the crystal can be mapped. This process allows for the determination of:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) defining the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise three-dimensional positions of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between covalent bonds, providing insights into the molecule's geometry.

Thermal Motion: Atomic displacement parameters (ADPs) that describe the extent of atomic vibrations.

For Ferrocene, pentyl-, this analysis would reveal the precise positioning of the iron atom between the two cyclopentadienyl (B1206354) (Cp) rings, the orientation and length of the pentyl substituent, and any intermolecular interactions present in the crystal lattice spbu.rucarleton.eduuhu-ciqso.esuol.de. While specific crystallographic data for Ferrocene, pentyl- was not extensively detailed in the reviewed literature, studies on related alkylferrocenes and ferrocene itself demonstrate the typical outputs of this technique. For instance, ferrocene exhibits a monoclinic structure with staggered Cp rings under ambient conditions esrf.frrsc.org. The presence of the pentyl chain would be expected to influence the packing efficiency and potentially the Cp ring conformation.

Table 4.1.1: Typical Crystallographic Data Obtained from Single Crystal X-ray Diffraction

ParameterDescriptionTypical Range/Example (Ferrocene Derivatives)
Unit Cell Dimensions Lengths (a, b, c) and angles (α, β, γ) defining the crystal's repeating unit.e.g., a=7.3 Å, b=7.3 Å, c=10.5 Å, α=90°, β=90°, γ=118° (monoclinic)
Space Group Symmetry of the crystal lattice.e.g., P2₁/c, Cc, P1
Atomic Coordinates Fractional coordinates (x, y, z) for each atom in the unit cell.Precise positional data for all atoms
Bond Lengths (Fe-C) Distance between the iron atom and the carbon atoms of the Cp rings.~2.04 - 2.11 Å
Bond Lengths (C-C) Distances between carbon atoms within the Cp rings.~1.38 - 1.42 Å
Bond Angles (C-Fe-C) Angles subtended by Cp ring carbons at the iron center.~120° (Cp ring internal)
Cp Ring Torsion Angle Dihedral angle between the planes of the two Cp rings.Staggered (e.g., ~36°) or Eclipsed (0°)
Atomic Displacement Parameters (ADPs) Measure of atomic vibration or disorder.Typically reported in Ų

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of organic molecules in solution. It provides detailed information about the connectivity of atoms, their chemical environments, and their spatial relationships. For Ferrocene, pentyl-, both proton (¹H) and carbon-13 (¹³C) NMR are crucial.

¹H NMR spectroscopy detects the magnetic signals of hydrogen nuclei, providing information about the types of protons present, their chemical environment (chemical shift, δ), and their neighboring protons (spin-spin coupling, J). ¹³C NMR spectroscopy, similarly, provides information about the carbon backbone.

For Ferrocene, pentyl-, the ¹H NMR spectrum would typically exhibit:

Cyclopentadienyl (Cp) Ring Protons: The unsubstituted Cp ring protons are expected to appear as a singlet. If the pentyl group is attached to one Cp ring, the protons on that substituted ring will likely appear as a more complex multiplet due to the asymmetry, while the unsubstituted ring will still give a singlet. The chemical shift for ferrocene Cp protons is around 4.16 ppm magritek.comchemicalbook.com. The pentyl substituent might cause slight downfield shifts for the protons on the substituted Cp ring.

Pentyl Chain Protons: The pentyl chain (-CH₂CH₂CH₂CH₂CH₃) will give rise to distinct signals for each type of proton. The methyl (CH₃) protons at the end of the chain are expected to appear as a triplet, typically in the upfield region (around 0.8-1.0 ppm) oregonstate.edu. The methylene (B1212753) (CH₂) protons will appear as multiplets, with their chemical shifts varying depending on their position relative to the ferrocene core and the terminal methyl group. Protons closer to the Cp ring might experience slight deshielding compared to those further away.

The ¹³C NMR spectrum would similarly show signals for:

Cp Ring Carbons: The carbons of the Cp rings. In unsubstituted ferrocene, these appear as a single signal around 69.7 ppm spectrabase.com. For Ferrocene, pentyl-, the substituted Cp ring carbons would likely resonate at slightly different chemical shifts compared to the unsubstituted ring carbons.

Pentyl Chain Carbons: The five carbons of the pentyl chain would each give a distinct signal, with the methyl carbon appearing furthest upfield and the carbon directly attached to the Cp ring appearing furthest downfield among the alkyl carbons.

Table 4.2.1: Representative ¹H and ¹³C NMR Chemical Shifts for Ferrocene, pentyl- (Expected Values)

Proton/Carbon TypeChemical Environment (δ, ppm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
Unsubstituted Cp Ring Aromatic~4.16 (s)~69.7 (s)Singlet due to symmetry.
Substituted Cp Ring Aromatic~4.2-4.5 (m)~70-80 (m)Multiplet due to asymmetry and substituent effect.
Pentyl Chain (C1 - CH₃) Aliphatic (terminal methyl)~0.8-0.9 (t)~13-15Triplet due to coupling with adjacent CH₂.
Pentyl Chain (C2 - CH₂) Aliphatic~1.2-1.4 (m)~22-25Multiplet due to coupling with adjacent CH₂ groups.
Pentyl Chain (C3 - CH₂) Aliphatic~1.3-1.6 (m)~28-32Multiplet.
Pentyl Chain (C4 - CH₂) Aliphatic~1.5-1.8 (m)~30-35Multiplet, potentially slightly deshielded due to proximity to Cp ring.
Pentyl Chain (C5 - CH₂) Aliphatic (α to Cp)~1.7-2.0 (m)~65-75Multiplet, significantly deshielded due to direct attachment to Cp ring and proximity to iron.

Note: Chemical shifts are approximate and can vary based on solvent, concentration, temperature, and specific substitution patterns. Values for Ferrocene are based on literature magritek.comchemicalbook.comspectrabase.com. Pentyl chain values are extrapolated from general alkane and alkylferrocene data oregonstate.eduoregonstate.edu.

To fully assign the complex spectra of molecules like Ferrocene, pentyl-, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar couplings, revealing which protons are adjacent to each other through chemical bonds. For the pentyl chain, COSY would confirm the connectivity of the CH₃ to the adjacent CH₂, that CH₂ to its neighbor, and so on, up to the CH₂ directly attached to the Cp ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. This is essential for assigning the ¹³C NMR signals based on the ¹H NMR assignments. For example, the ¹H signal for the terminal methyl group would be correlated to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): While not explicitly listed, HMBC is often used in conjunction with HSQC to establish longer-range ¹H-¹³C correlations (2-3 bonds), which can be critical for confirming the attachment point of the pentyl group to the Cp ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This technique is particularly useful for understanding conformational aspects, such as the relative orientation of the pentyl chain with respect to the Cp rings or the other Cp ring, and for confirming the assignment of protons on the substituted Cp ring.

While Ferrocene, pentyl- does not inherently contain phosphorus, heteronuclear NMR spectroscopy can be crucial for characterizing ferrocene derivatives with specific functional groups. For instance, ³¹P NMR is vital for compounds containing phosphorus ligands.

For Ferrocene, pentyl-, the most relevant heteronuclear NMR technique would be ⁵⁷Fe NMR spectroscopy . This technique directly probes the iron nucleus, providing information about its electronic environment, oxidation state, and coordination sphere. The chemical shift of the ⁵⁷Fe nucleus is highly sensitive to the electronic effects of the substituents on the Cp rings. The electron-donating nature of the pentyl group would be expected to influence the electron density around the iron atom, leading to a characteristic ⁵⁷Fe chemical shift. While routine, ⁵⁷Fe NMR requires specialized equipment and is less commonly reported than ¹H or ¹³C NMR. Studies on other substituted ferrocenes have shown that electron-donating alkyl groups typically cause a shielding (upfield shift) of the ⁵⁷Fe nucleus compared to unsubstituted ferrocene nih.gov.

Solid-State NMR for Dynamic Studies

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating molecular dynamics in the solid state, providing insights into the motion of atoms and molecules within a crystal lattice. For ferrocene derivatives like Ferrocene, pentyl-, solid-state NMR can reveal information about the rotational dynamics of the cyclopentadienyl (Cp) rings around the iron center, as well as the conformational flexibility of the pentyl side chain.

Studies on ferrocene itself have shown that the Cp rings can rotate relatively freely around the iron atom nih.govrsc.org. In solid-state NMR, this rotation can be observed through changes in the chemical shift anisotropy (CSA) or through spin-lattice relaxation times (T1). For Ferrocene, pentyl-, the pentyl chain's mobility can also be probed. For instance, in related studies on ferrocene derivatives in solid solutions, paramagnetic species can induce line broadening in the NMR spectra of diamagnetic ferrocene molecules, indicating intermolecular interactions and providing clues about molecular motion and proximity nih.govmdpi.com. Techniques like Magic Angle Spinning (MAS) NMR are crucial for obtaining high-resolution spectra from solid samples, and the dynamics of molecular motion can influence the averaging of anisotropic interactions, affecting parameters like spectral line widths copernicus.orgrsc.org. Temperature-dependent solid-state NMR experiments can further delineate different motional processes, such as side-chain reorientation or ring flipping, by observing changes in spectral line shapes or relaxation times as a function of temperature osti.gov.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of Ferrocene, pentyl-. The molecular ion peak ([M]+•) would correspond to the precise mass of the molecule, which for Ferrocene, pentyl- (C₁₅H₁₈Fe) would be approximately 242.0867 Da. HRMS can distinguish this from other compounds with similar nominal masses by providing a mass measurement with a very small error, typically in the parts-per-million (ppm) range. For example, the molecular ion of ferrocene (C₁₀H₁₀Fe) has been observed at m/z 186 in electron ionization (EI) mass spectrometry scirp.org.

Fragmentation Pathways and Structural Information

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like ferrocene derivatives uvic.ca. Upon electron impact, the molecular ion of Ferrocene, pentyl- can fragment through various pathways, providing structural insights. Typical fragmentation patterns for ferrocene involve the loss of a cyclopentadienyl (Cp) ligand, resulting in a fragment ion at m/z 121 ([C₅H₅Fe]+) scirp.org. Further fragmentation can occur, such as the loss of the entire ferrocene unit or parts thereof. The pentyl chain can also undergo fragmentation, commonly through alpha-cleavage or beta-cleavage, leading to the loss of alkyl fragments (e.g., CH₃, C₂H₅, etc.).

For Ferrocene, pentyl-, expected fragmentation pathways include:

Loss of the pentyl group: [M - C₅H₁₁]⁺, yielding the ferrocenyl cation (m/z 185).

Loss of a cyclopentadienyl ligand: [C₅H₅FeC₅H₄(C₅H₁₁)]⁺ → [C₅H₅Fe]⁺ + C₅H₄(C₅H₁₁) radical, or [C₅H₅Fe]⁺ + C₅H₁₁ radical. This would result in a ferrocenyl fragment at m/z 185.

Loss of the entire ferrocene moiety: [M - Fe(C₅H₅)₂]⁺, which is unlikely as the Fe-Cp bond is strong.

Fragmentation of the pentyl chain: Loss of CH₃ (m/z 15), C₂H₅ (m/z 29), C₃H₇ (m/z 43), etc., from the molecular ion or the ferrocenyl cation.

Electrospray Ionization (ESI) is another common technique, often used in conjunction with liquid chromatography (LC-MS), which typically produces protonated molecules ([M+H]+) or molecular ions ([M]+•) with less fragmentation than EI scirp.orgscirp.org.

Table 1: Expected Major Fragmentation Ions for Ferrocene, pentyl- (C₁₅H₁₈Fe)

Ion m/zProposed FragmentDescription of Fragmentation
242[M]+•Molecular ion
185[C₅H₅FeC₅H₄]⁺Loss of pentyl group (C₅H₁₁)
121[C₅H₅Fe]⁺Loss of a Cp ligand
170[C₅H₅FeC₅H₃]⁺Loss of H₂ from Cp ligand
155[FeC₅H₅]⁺Loss of Cp ligand and Fe-Cp bond cleavage
227[M-CH₃]⁺Loss of methyl group from pentyl chain
213[M-C₂H₅]⁺Loss of ethyl group from pentyl chain
199[M-C₃H₇]⁺Loss of propyl group from pentyl chain

Note: These are predicted fragmentation patterns based on known ferrocene chemistry and general mass spectrometry principles. Actual spectra may vary.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about bond strengths, functional groups, and molecular symmetry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is sensitive to changes in dipole moment during molecular vibrations. For Ferrocene, pentyl-, characteristic IR absorption bands would arise from the ferrocene core and the pentyl substituent.

C-H Stretching: Aliphatic C-H stretching vibrations from the pentyl chain typically appear in the region of 2850-2970 cm⁻¹ vscht.czpressbooks.pub. Aromatic C-H stretching from the cyclopentadienyl rings are expected slightly above 3000 cm⁻¹, typically around 3080-3100 cm⁻¹ researchgate.netlibretexts.org.

C=C Stretching (Ring): The C=C stretching vibrations within the cyclopentadienyl rings are usually observed in the region of 1400-1600 cm⁻¹ researchgate.netlibretexts.org.

Fe-C Stretching: The metal-cyclopentadienyl (Fe-C) stretching vibrations are typically found in the lower frequency region, often around 450-500 cm⁻¹ researchgate.netresearchgate.net.

C-H Bending: Various C-H bending modes for both the pentyl chain and the Cp rings will also be present in the fingerprint region (below 1500 cm⁻¹). For example, the "ferrocene teeth" (asymmetric stretching vibrations of the C-H bond) are noted in the 1001-1107 cm⁻¹ region researchgate.net.

Table 2: Characteristic IR Absorption Bands for Ferrocene, pentyl- (Expected)

Wavenumber (cm⁻¹)AssignmentReference
3100-3000C-H stretch (Cp ring) researchgate.netlibretexts.org
2970-2850C-H stretch (pentyl chain) vscht.czpressbooks.pub
1462C-C stretch (in-ring, Cp) researchgate.net
1400-1600C=C stretch (in-ring, Cp) researchgate.netlibretexts.org
1001-1107C-H bending (in-plane, Cp ring, "teeth") researchgate.netresearchgate.net
650-1000C-H out-of-plane bending (Cp ring) researchgate.netresearchgate.net
450-500Fe-C stretch (ring-metal) researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting vibrations that cause a change in polarizability. For ferrocene derivatives, Raman spectroscopy is particularly useful for studying ring vibrations and metal-ligand interactions.

Studies on ferrocene have identified several Raman active modes. The Cp ring breathing mode is a significant feature, often observed around 1100-1104 cm⁻¹ in neutral ferrocene, which can shift or disappear upon oxidation to ferrocenium (B1229745) wpmucdn.comnsf.gov. For substituted ferrocenes, the alkyl chain can also contribute Raman-active modes. For example, in 6-(ferrocenyl)hexanethiol, a mode around 1072 cm⁻¹ was attributed to the hexanethiol tail, which is sensitive to molecular orientation wpmucdn.com.

Characteristic Raman shifts for ferrocene and its derivatives include:

Ring Breathing/Stretching: Modes associated with the Cp rings, often in the 1000-1500 cm⁻¹ range wpmucdn.comnsf.govaip.org.

Fe-C Vibrations: Metal-carbon stretching and tilting modes can be observed at lower frequencies aip.org.

C-H Stretching: Similar to IR, C-H stretching from the Cp rings and the pentyl chain will be present.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular structures and properties by modeling the electron density. nih.gov For ferrocene (B1249389) derivatives, DFT has been successfully employed to elucidate structural preferences, electronic configurations, and spectroscopic signatures. sciensage.infosciensage.info

The geometry of ferrocene is characterized by an iron atom "sandwiched" between two parallel cyclopentadienyl (B1206354) (Cp) rings. wikipedia.org Theoretical studies have extensively investigated the two primary conformations: eclipsed (D5h symmetry) and staggered (D5d symmetry). sciensage.info DFT calculations have shown that the energy barrier for rotation between these forms is very low, approximately 1.1 kcal/mol, making the structure highly fluxional. ex.ac.uk Gas-phase electron diffraction studies and DFT calculations often find the eclipsed conformer to be the true minimum energy structure, with the staggered conformer representing a saddle point. sciensage.infoex.ac.ukresearchgate.net

For pentylferrocene, the addition of a pentyl group to one of the Cp rings is not expected to significantly alter the fundamental sandwich structure. Geometry optimization using DFT would define the precise bond lengths and angles. The Fe-C bond lengths are expected to be consistent with those calculated for ferrocene, which are typically around 2.05 Å. The pentyl chain itself would adopt a low-energy conformation, likely an extended zig-zag (anti-periplanar) arrangement, to minimize steric hindrance.

Table 1: Representative Calculated Geometric Parameters for the Ferrocene Core

Parameter Description Typical Calculated Value (Å)
Fe-C Bond length between iron and a carbon atom of the cyclopentadienyl ring ~2.05
C-C Carbon-carbon bond length within the cyclopentadienyl ring ~1.43
Fe-Cp(centroid) Distance from iron to the center of the cyclopentadienyl ring ~1.66

Note: These are typical values for the parent ferrocene molecule based on DFT calculations and serve as an approximation for pentylferrocene.

The electronic structure of ferrocene is key to its stability and reactivity. The molecule adheres to the 18-electron rule, contributing to its remarkable stability. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding its electronic transitions and chemical reactivity. sciensage.info

In ferrocene, the HOMO is primarily composed of the iron d-orbitals (specifically the dz2 and dxy/dx2-y2 orbitals), while the LUMO is located on the cyclopentadienyl rings. sciensage.infopreprints.org DFT calculations for ferrocene place the HOMO-LUMO energy gap at approximately 5.03 to 5.42 eV. sciensage.infostackexchange.com The pentyl group, being an electron-donating alkyl group, is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted ferrocene. A smaller energy gap generally implies higher reactivity. sciensage.info

Table 2: Calculated Electronic Properties of Ferrocene (as a model for Pentylferrocene)

Property Description Calculated Value (eV) Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital - -
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital - -
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.42 sciensage.info
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.03 preprints.orgstackexchange.com

Note: The presence of a pentyl group is expected to decrease the HOMO-LUMO gap.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of molecules. nih.gov

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. mdpi.com Using methods like the Gauge-Including Atomic Orbital (GIAO), theoretical chemical shifts can be calculated and compared to experimental data to confirm structural assignments. nih.govresearchgate.net For pentylferrocene, calculations would predict distinct signals for the protons and carbons of the unsubstituted Cp ring, the substituted Cp ring, and the different positions along the pentyl chain.

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net For pentylferrocene, the predicted IR spectrum would show characteristic C-H stretching and bending frequencies for the aromatic Cp rings and the aliphatic pentyl chain, as well as vibrations associated with the ferrocene skeleton itself.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. sciensage.infonih.gov The color of ferrocene is due to d-d transitions of the iron center. The pentyl group would likely cause a slight shift (a batochromic or red shift) in the absorption maxima compared to ferrocene due to its electron-donating nature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions. uakron.edu By solving Newton's equations of motion for a system of atoms, MD can model how molecules move, vibrate, and interact over time.

While the ferrocene core is relatively rigid, the attached pentyl chain possesses significant conformational flexibility. MD simulations can explore the various conformations of the pentyl group by modeling the rotation around its C-C single bonds. nih.gov These simulations can reveal the most populated conformations (e.g., extended vs. folded) and the energy barriers between them.

Atomistic MD studies on ferrocene have investigated the rotational dynamics of the cyclopentadienyl rings, showing that they exhibit fluxional rotations at room temperature. researchgate.netresearchgate.net For pentylferrocene, simulations would also capture the independent and coupled motions of the Cp rings and the attached alkyl chain, providing a complete picture of the molecule's internal dynamics.

MD simulations are particularly well-suited for studying how molecules interact with each other in condensed phases (liquids or solids). mdpi.com For pentylferrocene, intermolecular interactions would be governed by a combination of forces. The nonpolar pentyl chains would primarily interact through van der Waals forces, which could lead to aggregation or self-assembly in certain solvents, driven by hydrophobic effects.

Simulations can quantify the strength of these interactions and predict the likelihood of dimer or larger aggregate formation. They can also provide structural details of these aggregates, such as the preferred orientation of the molecules (e.g., π-stacking of the Cp rings or alignment of the pentyl chains). Such studies are crucial for understanding the macroscopic properties of pentylferrocene, such as its solubility and behavior in solution. plu.mx

Analysis of Electronic Coupling and Electron Transfer Pathways

The study of electronic coupling and electron transfer (ET) pathways in pentylferrocene is fundamental to understanding its role in molecular electronics and redox processes. Computational chemistry provides powerful methods to quantify the electronic interaction between the ferrocene core and its surroundings, as well as to map the likely pathways for electron movement.

Detailed computational studies specifically dissecting the electronic coupling matrix elements for isolated pentylferrocene are not extensively available in publicly accessible literature. However, the principles of such analyses can be understood from studies on analogous ferrocene derivatives. Methodologies such as Constrained Density Functional Theory (CDFT) are employed to calculate the electronic coupling element (Hab), which quantifies the interaction strength between the donor and acceptor sites in an electron transfer reaction.

In the context of alkyl-ferrocenes, including pentylferrocene, self-assembled monolayers (SAMs) on electrode surfaces provide a practical system for studying electron transfer. In such arrangements, the electron transfer can occur through two primary pathways: through-bond and through-space. The through-bond pathway involves the electron tunneling through the covalent bonds of the pentyl chain, while the through-space pathway involves direct electron transfer between the ferrocene moiety and the electrode, or between adjacent ferrocene molecules.

A study on alkyl-ferrocene molecules forming incomplete monolayers on silicon electrodes revealed that the electron transfer process is governed by electron hopping between neighboring molecules rather than a long-range electron transfer. This suggests that intermolecular interactions and the packing of the monolayer are critical factors. The rate constant for this electron transfer was found to be largely independent of the alkyl chain length for propyl, pentyl, and decyl ferrocenes, falling within a consistent range. researchgate.net This indicates that for these systems, the length of the alkyl spacer does not significantly impede the electron transfer kinetics, which is dominated by the hopping mechanism.

Table 1: Experimentally Determined Electron Transfer Kinetic Constants for Alkyl-Ferrocene Monolayers on Silicon

Alkyl ChainRate Constant (s⁻¹)
Propyl2.01 - 3.66
Pentyl2.01 - 3.66
Decyl2.01 - 3.66

This data is based on AC voltammetry measurements for incomplete monolayers where electron hopping is the determining process. researchgate.net

The computational modeling of these systems would typically involve calculating the electronic coupling between adjacent pentylferrocene molecules at various distances and orientations to simulate the conditions within the monolayer. The results of such calculations would provide a theoretical basis for the experimentally observed electron hopping rates.

Reaction Mechanism Modeling and Energy Barriers

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving pentylferrocene and for determining the energy barriers associated with these processes. DFT calculations are commonly used to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction pathway.

While specific and detailed computational studies on the reaction mechanisms of pentylferrocene are scarce in the literature, the general reactivity of the ferrocene moiety is well-studied and can be extrapolated to its pentyl derivative. The pentyl group, being an electron-donating alkyl group, is expected to slightly increase the electron density of the cyclopentadienyl rings, potentially influencing the regioselectivity and kinetics of electrophilic substitution reactions.

One of the fundamental reactions of ferrocene is its one-electron oxidation to the ferrocenium (B1229745) ion. Computational studies on ferrocene itself have extensively modeled this redox process. For pentylferrocene, the oxidation potential is expected to be slightly lower (i.e., easier to oxidize) than that of ferrocene due to the electron-donating nature of the pentyl group. DFT calculations can predict this shift in oxidation potential with good accuracy.

Another important aspect of ferrocene chemistry is the rotational barrier of the cyclopentadienyl (Cp) rings. Computational studies on ferrocene have shown a very small energy difference between the eclipsed and staggered conformations, with a rotational barrier of approximately 0.9 ± 0.3 kcal/mol. The presence of a pentyl substituent on one of the Cp rings would introduce a slightly higher rotational barrier due to steric hindrance, a parameter that can be precisely calculated using DFT.

Table 2: Calculated Rotational Energy Barrier for Unsubstituted Ferrocene

Computational MethodConformationRelative Energy (kcal/mol)
DFTEclipsed0.0
DFTStaggered~0.9 - 1.1

This table represents typical calculated values for unsubstituted ferrocene and serves as a baseline for understanding the energetics of substituted ferrocenes like pentylferrocene.

For more complex reactions, such as functionalization of the cyclopentadienyl ring, computational modeling can be used to compare different possible reaction pathways and predict the most likely products. For example, in a Friedel-Crafts acylation reaction, DFT calculations could be used to determine the energy barriers for acylation at the different positions of the substituted and unsubstituted Cp rings of pentylferrocene, thus predicting the regioselectivity of the reaction.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Related Voltammetric Techniques

Cyclic voltammetry (CV) is a primary and powerful tool for investigating the electrochemical properties of ferrocene (B1249389) derivatives. umb.edu This technique provides crucial information about the redox potentials, reversibility of electron transfer, and stability of the oxidized and reduced species. umb.edu

For many ferrocene derivatives, the one-electron oxidation of the iron(II) center to iron(III) is an electrochemically reversible process. nih.gov This reversibility is characterized in a cyclic voltammogram by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV at room temperature, where n is the number of electrons transferred (in this case, n=1). The ratio of the anodic peak current (ipa) to the cathodic peak current (ipc) is also close to unity for a reversible system.

In the case of pentylferrocene, the redox process is generally observed to be a stable, one-electron reversible couple. However, under certain experimental conditions, such as with bulky substituents or in specific solvents, quasi-reversible behavior may be observed, indicated by a larger peak separation and a current ratio deviating from one. researchgate.net The stability of the resulting pentylferrocenium cation is a key factor in the reversibility of the redox process.

The formal reduction potential (E°') of the pentylferrocene/pentylferrocenium+ couple is typically determined from the midpoint of the anodic and cathodic peak potentials (E1/2 = (Epa + Epc)/2) in a cyclic voltammogram. This value is a critical thermodynamic parameter that reflects the ease of removing an electron from the pentylferrocene molecule.

The potential is usually reported relative to a reference electrode, such as the Saturated Calomel Electrode (SCE) or a silver/silver ion (Ag/Ag+) electrode. For comparative purposes, the ferrocene/ferrocenium (B1229745)+ (Fc/Fc+) couple is often used as an internal standard in non-aqueous electrochemistry. umb.edu

Electron Transfer Kinetics and Diffusion Coefficients

The rate of electron transfer at the electrode surface is a key kinetic parameter. The heterogeneous electron transfer rate constant (k0) for ferrocene derivatives can be determined from cyclic voltammetry data, particularly from the peak potential separation at various scan rates. For a simple, reversible process, the electron transfer is fast.

The diffusion coefficient (D) of pentylferrocene in solution is a measure of its mass transport to the electrode surface and can be calculated using the Randles-Sevcik equation for a reversible system:

ip = (2.69 x 105) n3/2 A D1/2 C ν1/2

where:

ip is the peak current in Amperes

n is the number of electrons transferred

A is the electrode area in cm2

D is the diffusion coefficient in cm2/s

C is the bulk concentration in mol/cm3

ν is the scan rate in V/s

Studies on ferrocene and its alkylated derivatives have shown that the diffusion coefficient is influenced by the size of the molecule and the viscosity of the medium. nih.govresearchgate.netnih.gov

CompoundSolventSupporting ElectrolyteDiffusion Coefficient (D) (cm²/s)
FerroceneAcetonitrile0.1 M TBAPF6~2.4 x 10-5
DecamethylferroceneAcetonitrile0.1 M TBAPF6~7.87 x 10-6

This table presents typical diffusion coefficient values for ferrocene and a more heavily substituted derivative to illustrate the effect of molecular size. The diffusion coefficient for pentylferrocene would be expected to be slightly lower than that of ferrocene due to its larger size.

Influence of Solvent and Supporting Electrolyte on Electrochemical Responses

The choice of solvent and supporting electrolyte can have a significant impact on the electrochemical behavior of pentylferrocene. The solvent's polarity, viscosity, and coordinating ability can affect the solvation of the neutral pentylferrocene and the charged pentylferrocenium cation, thereby influencing the redox potential and diffusion coefficient.

The supporting electrolyte is necessary to minimize the solution resistance and ensure that mass transport of the electroactive species to the electrode is primarily by diffusion. The nature of the electrolyte's ions (cation and anion) can also influence the redox potential through ion-pairing interactions with the pentylferrocenium cation. For instance, in solvents of low polarity, significant ion-pairing can occur, which can shift the observed redox potential.

Substituent Effects of the Pentyl Group on Redox Potentials

The pentyl group is an electron-donating alkyl group. According to the principles of physical organic chemistry, such a group increases the electron density on the ferrocene core, particularly at the iron center. This increased electron density makes the removal of an electron (oxidation) easier compared to unsubstituted ferrocene.

Consequently, pentylferrocene exhibits a lower oxidation potential (is more easily oxidized) than ferrocene. This effect is general for alkyl-substituted ferrocenes, with the magnitude of the potential shift being related to the number and nature of the alkyl groups. nih.gov

CompoundE1/2 (V vs. SCE) in Acetonitrile
Ferrocene+0.403
Dimethylferrocene+0.302
Decamethylferrocene-0.096
Ferrocene, pentyl- Expected to be lower than +0.403 V

This table illustrates the trend of decreasing redox potential with increasing alkyl substitution on the cyclopentadienyl (B1206354) rings. nih.gov

Electrochemistry of Surface-Confined Ferrocene, pentyl-

When pentylferrocene is attached to an electrode surface, for example, as part of a self-assembled monolayer (SAM), its electrochemical behavior is altered from that in solution. dtic.milresearchgate.netosti.govcolab.ws In such a configuration, the ferrocene moiety is no longer free to diffuse, and the electron transfer occurs over a fixed distance.

The cyclic voltammograms of surface-confined pentylferrocene typically show symmetric anodic and cathodic peaks with a peak separation approaching zero at slow scan rates. The peak current in this case is directly proportional to the scan rate, rather than the square root of the scan rate as seen for solution-phase species.

The rate of electron transfer for surface-confined pentylferrocene is influenced by the distance between the ferrocene unit and the electrode surface, which is determined by the length of the tether (in this case, the pentyl chain and any other linking groups). Research on alkyl-ferrocene molecules forming monolayers on silicon electrodes has shown that the electron transfer rate constant is not significantly influenced by the length of the alkyl chain, with values in the range of 2.01 s⁻¹ to 3.66 s⁻¹. researchgate.net The nature of the monolayer, including its packing density and the presence of defects, also plays a crucial role in the observed electron transfer kinetics. colab.ws

Applications in Advanced Materials Science

Ferrocene-Containing Polymers and Copolymers

The integration of pentyl-ferrocene into polymeric structures imparts valuable redox-active characteristics, paving the way for their use in a range of electrochemical and electronic applications. These polymers can be designed with the ferrocene (B1249389) unit either as a pendant group or within the main polymer chain.

Polymers containing ferrocene units are inherently redox-active due to the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). This property is central to their function in various applications. Polyesters incorporating a neo-pentyl-ferrocene motif have been synthesized and studied for their electrochemical behavior. These materials exhibit reversible redox processes, a characteristic that is fundamental for their use as redox-active materials. The specific structure of the polymer, including the linkers attaching the ferrocene unit, can influence the redox properties of the resulting material.

Metallocene-based dendrimers are a class of macromolecules with a highly branched, tree-like structure. Ferrocene-containing dendrimers, where ferrocene units are located at the periphery, are of particular interest. mdpi.comwikipedia.org These dendrimers can exhibit multi-electron redox processes, indicating that the individual ferrocene units act as independent redox centers. wikipedia.org The synthesis of dendrimers with terminal ferrocene groups has been achieved through various methods, including convergent approaches. wikipedia.orgresearchgate.net While specific research on dendrimers based exclusively on pentyl-ferrocene is not extensively documented, the principles established for other ferrocene-containing dendrimers are applicable. These structures are promising candidates for applications in catalysis and as nanoscale materials with tunable electronic properties. mdpi.com The encapsulation of ferrocene within a dendritic shell has been shown to affect its redox potential, a phenomenon influenced by the surrounding solvent and electrolyte concentration. nih.gov

The potential of ferrocene derivatives in molecular electronics has been an area of active research. Studies have explored the formation of self-assembled monolayers of ferrocenyl-n-alkanethiol derivatives on gold surfaces. While these studies provide a basis, research specifically detailing pentyl-ferrocene in such applications is limited.

In the realm of organic photovoltaics (OSCs), ferrocene and its derivatives have been investigated as components to enhance device performance. Ferrocene has been used as a volatile solid additive in non-fullerene organic solar cells, leading to improved power conversion efficiency and photostability. rsc.orgdntb.gov.uaresearchgate.netrsc.orgbit.edu.cnpku.edu.cn This improvement is attributed to an increase in molecular crystallinity and enhanced charge transport. rsc.orgresearchgate.netrsc.org Another approach involves the synthesis of novel ferrocene derivatives to act as hole transport materials (HTMs) in perovskite solar cells. rsc.org For example, a ferrocenyl acetylacetone (B45752) (FAAT) derivative has been shown to improve carrier separation efficiency at the quantum dot interface. rsc.org While these studies highlight the potential of the ferrocene moiety, specific data on the direct application of pentyl-ferrocene in the active layer of organic photovoltaic devices is not widely available in the reviewed literature. However, a non-volatile solid additive, FcF10, which incorporates two pentafluorophenyl groups into the ferrocene structure, has been shown to boost the efficiency and stability of organic solar cells. nih.gov

The incorporation of ferrocene units into polymer backbones allows for the tuning of their electronic and optical properties. Poly(ferrocenylsilane)s, for example, are a well-studied class of ferrocene-containing polymers. semanticscholar.org Copolymers containing ferrocene units in their main chain exhibit redox potentials derived from these units. semanticscholar.org The electrochemical behavior of these polymers can be investigated using techniques like cyclic voltammetry. semanticscholar.org The introduction of ferrocene can also lead to reversible electrochromism, where the material changes color in response to an applied voltage, typically shifting from yellow to blue-green upon oxidation of the ferrocene units. semanticscholar.org

The properties of polymers with pendant ferrocene groups can be switched based on the redox state of the ferrocene/ferricenium couple. rsc.org This switching can control characteristics such as charge, polarity, color, and hydrophilicity of the polymer. rsc.org For instance, in phosphazene-based polymers with pendant ferrocene groups, the phosphazene backbone acts as an electron-withdrawing group, influencing the redox potential of the ferrocene moiety. rsc.org

Polymer SystemMonomersKey Findings
Poly(ferrocenylsilane)s1,1'-bis(dimethylvinylsilyl)ferrocene and dibromo aryl compoundsShowed redox potential from ferrocene units and reversible electrochromism. semanticscholar.org
Phosphazene-based polymersPhosphazene with pendant ferrocene groupsThe polymer backbone acts as an electron-withdrawing group, affecting the ferrocene redox potential. rsc.org
Neo-pentyl-ferrocene based polyestersNeo-pentyl-ferrocene derivatives and dicarboxylic acidsExhibit reversible redox behavior, making them suitable as redox-active materials.

Liquid Crystalline Materials Incorporating Ferrocene, pentyl- Moieties

The incorporation of transition metals like iron in ferrocene into liquid crystalline structures has been a subject of interest due to the potential for creating materials with novel magnetic, electrical, and optical properties. proquest.com The synthesis of ferrocene-containing liquid crystals has been explored, with the aim of developing stable, room-temperature liquid crystalline materials. proquest.com Research has shown that disubstituted ferrocenyl compounds can exhibit liquid crystalline behavior. proquest.comresearchgate.net

The structure of the ferrocene derivative plays a crucial role in its liquid crystalline properties. For instance, studies on 1,1'-bis(ω-(4'-cyano-4-biphenyloxy)alkyl)ferrocene have demonstrated stable thermotropic liquid crystalline phases over a wide temperature range near ambient conditions. proquest.com The length of the alkyl chain is a key factor in determining the mesomorphic behavior. While specific studies focusing solely on pentyl-ferrocene in liquid crystals are not abundant, the general principles derived from studies of other alkyl-ferrocene derivatives are applicable. The introduction of a flexible pentyl chain could influence the molecular shape and intermolecular interactions, which are critical for the formation of liquid crystalline phases. Recent work has also shown that multi-stimuli-responsive dimers of enantiopure planar chiral ferrocene-indanone building blocks can act as chiral dopants in liquid crystals, allowing for the tuning of the material's properties through external stimuli like light or redox reactions. chemistryviews.orgnih.gov

Chemical and Electrochemical Sensors

The reversible redox chemistry of the ferrocene/ferrocenium (B1229745) couple makes it an excellent component for the design of chemical and electrochemical sensors. mdpi.comacs.org Ferrocene-based receptors can be designed to detect a variety of analytes, including ions and neutral molecules. mdpi.com

The fundamental design of a ferrocene-based electrochemical sensor for ion recognition involves covalently linking a specific ion receptor (host) to the ferrocene unit. mdpi.comresearchgate.netresearchgate.net When the host binds to the target ion (guest), it perturbs the electronic environment of the ferrocene moiety. This perturbation leads to a measurable shift in the redox potential of the ferrocene/ferrocenium couple, which can be detected using electrochemical techniques such as cyclic voltammetry. mdpi.commdpi.comresearchgate.netresearchgate.net

The mechanism of detection relies on the principle that the binding of an ion to the receptor alters the ease with which the ferrocene can be oxidized. For cation sensors, the binding of a positively charged ion near the ferrocene unit generally makes the oxidation of the iron center more difficult due to electrostatic repulsion. mdpi.comresearchgate.netresearchgate.net This results in an anodic shift (a shift to a more positive potential) of the ferrocene redox couple. Conversely, for anion sensors, receptors are often designed with hydrogen-bond donor groups (e.g., amides, ureas). mdpi.com The binding of an anion through hydrogen bonding can stabilize the oxidized ferrocenium state, leading to a cathodic shift (a shift to a less positive potential) of the redox couple. mdpi.com

While specific examples detailing the use of pentyl-ferrocene in ion sensors are not extensively covered in the literature, the lipophilic nature of the pentyl group could be advantageous in certain sensor designs, particularly for applications in non-aqueous media or for enhancing the solubility of the sensor molecule. The general design principles for ferrocene-based sensors are well-established and could be readily applied to create sensors incorporating a pentyl-ferrocene unit. mdpi.commdpi.comresearchgate.netresearchgate.net

Sensor ComponentAnalyte TypeDetection MechanismExpected Redox Shift
Ferrocene-HostCationElectrostatic repulsion upon ion binding. mdpi.comresearchgate.netresearchgate.netAnodic (Positive)
Ferrocene-Host (with H-bond donors)AnionStabilization of ferrocenium via hydrogen bonding. mdpi.comCathodic (Negative)

Sensing of Small Molecules and Analyte Detection

Pentylferrocene and its derivatives have been integrated into a variety of chemosensors for the detection of small molecules and ions. The fundamental principle behind this application lies in the modulation of the ferrocene/ferrocenium redox couple upon interaction with an analyte. This interaction can be observed through electrochemical methods, such as cyclic voltammetry, or through optical changes like colorimetry and fluorometry.

The design of these sensors often involves a molecular architecture where a receptor unit, selective for a specific analyte, is covalently linked to the pentylferrocene moiety. Binding of the analyte to the receptor perturbs the electronic environment of the ferrocene core, resulting in a measurable change in its redox potential.

Electrochemical Sensing:

Ferrocene-based systems have demonstrated significant efficacy in the detection of various cations and anions. For instance, ferrocene-pentakis(phenylthio)benzene dyads have been shown to be highly selective dual-redox and chromogenic chemosensors for lead (Pb²⁺) cations. nih.gov Upon complexation with Pb²⁺, a significant anodic shift in the oxidation potential of the ferrocene unit is observed. nih.gov Similarly, other ferrocene derivatives have been designed to sense metal ions like copper (Cu²⁺) and mercury (Hg²⁺), where the interaction leads to the oxidation of the ferrocene unit. nih.gov

The detection of anions, which is often more challenging due to their varied geometries and high hydration energies, has also been achieved using ferrocene-based receptors. mdpi.com These receptors typically employ hydrogen bonding motifs, such as amide or urea (B33335) groups, to bind anions like fluoride (B91410) (F⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). mdpi.com The binding event alters the electronic communication with the ferrocene unit, leading to a shift in its redox potential. mdpi.com For example, a ferrocene-naphthalene receptor exhibited a negative potential shift of 190 mV upon the addition of F⁻. mdpi.com

Optical Sensing:

In addition to electrochemical methods, changes in optical properties upon analyte binding provide a powerful tool for detection. Many ferrocene-based sensors are designed as "off-on" fluorescent switches. In the "off" state, the fluorescence of a linked fluorophore is quenched by the ferrocene unit through a process called photoinduced electron transfer (PET). When the analyte binds to the receptor, the redox potential of the ferrocene is altered, inhibiting the PET process and "turning on" the fluorescence. This change can often be dramatic enough for "naked eye" detection. nih.gov

Detailed research findings on the sensing of various analytes using ferrocene derivatives are summarized in the table below.

Sensor ArchitectureAnalyteSensing MechanismObserved Change
Ferrocene-pentakis(phenylthio)benzene dyadPb²⁺Redox & ChromogenicAnodic shift in redox peak (ΔE₁/₂ = 125 mV), Red-shift in absorption (Δλ = 119 nm) nih.gov
Isomeric ferrocene dyadHg²⁺Redox & ChromogenicAnodic shift in redox peak (ΔE₁/₂ = 340 mV), Red-shift in absorption (Δλ = 61 nm) nih.gov
Ferrocene-naphthalene urea receptorF⁻ElectrochemicalNegative shift in redox potential (190 mV) mdpi.com
Ferrocene-naphthalene urea receptorH₂PO₄⁻ElectrochemicalNegative shift in redox potential (125 mV) mdpi.com

Design of Molecular Switches and Logic Gates

The reversible redox behavior of the pentylferrocene unit makes it an excellent component for the construction of molecular-level switches and logic gates. mdpi.comuoa.gr These systems can respond to external stimuli, such as chemical inputs (ions, pH) or electrochemical signals, to switch between well-defined states with distinct physical properties, such as fluorescence. mdpi.comresearchgate.net

A common design for these molecular devices follows an "electron-donor–spacer–fluorophore–spacer–receptor" format. researchgate.net In this arrangement, the pentylferrocene acts as the electron donor. In the neutral state (Fe²⁺), it can quench the fluorescence of the nearby fluorophore via PET. Upon oxidation to the ferrocenium ion (Fe³⁺), its ability to act as an electron donor is diminished, thus preventing PET and restoring the fluorescence of the fluorophore. researchgate.net

This switching capability has been harnessed to create various molecular logic gates, which can perform simple computational operations at the molecular level. mdpi.comresearchgate.net By defining the presence or absence of chemical inputs (e.g., H⁺ or a metal ion) and the resulting fluorescence (high or low) as the output, logic functions such as AND, OR, INHIBIT, and XOR can be realized. mdpi.com

Examples of Ferrocene-Based Logic Gates:

AND Gate: An AND logic gate produces a high output only when both inputs are present. A system using both acidic conditions (H⁺) and an oxidizing agent (like Fe³⁺) as inputs has been developed. mdpi.com The presence of acid activates the receptor, while the oxidizing agent converts the ferrocene to its non-quenching ferrocenium form. Only when both are present is the fluorescence output high. mdpi.com

INHIBIT Gate: An INHIBIT logic gate has one excitatory input and one inhibitory input. A ferrocene-based system with Fe³⁺ as an excitatory input and H⁺ as an inhibitory input has been demonstrated. mdpi.com The fluorescence is "on" in the presence of Fe³⁺ alone but is "off" if H⁺ is also added. mdpi.com

The development of such molecular machines is a fundamental step towards the miniaturization of computing devices and the creation of "smart" materials that can respond to their environment in a programmed way. researchgate.net

Charge-Transfer Complexes and Their Electronic Behavior

Pentylferrocene, being an excellent electron donor, readily forms charge-transfer (CT) complexes with suitable electron acceptor molecules. nih.govrsc.org These complexes exhibit unique electronic and optical properties that are distinct from their individual components. nih.gov A key feature of these CT complexes is often the appearance of a new, broad absorption band in the visible or near-infrared (NIR) region of the electromagnetic spectrum. researchgate.net

The formation of a CT complex involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (pentylferrocene) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The energy of the CT absorption band is related to the difference in the redox potentials of the donor and acceptor.

Examples and Properties of Pentylferrocene CT Complexes:

Complexes with F4TCNQ: Ferrocene derivatives have been co-assembled with the strong electron acceptor 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ). nih.govrsc.org The resulting CT complexes can exhibit strong absorption in the NIR-II window (around 1060 nm), a property that is highly dependent on the molecular packing in the solid state. nih.gov Specifically, herringbone-like packing promotes electron delocalization and enhances NIR absorption. nih.gov Such materials have potential applications in photothermal therapy. nih.govrsc.org

Complexes with Fullerenes: Charge-transfer complexes between ferrocene and fullerene (C₆₀) have also been investigated. issp.ac.ru Studies under high pressure have shown that the degree of charge transfer can be tuned, leading to changes in the electronic and vibrational properties of the complex. issp.ac.ru

Solvatochromism: The CT band of ferrocene-based complexes can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net An increase in solvent polarity can lead to a bathochromic (red) shift of the CT absorption band. researchgate.net

The electronic behavior of these charge-transfer complexes is of great interest for the development of new materials for optoelectronic devices, where the ability to absorb light and generate charge carriers is crucial. nih.gov

DonorAcceptorKey PropertyPotential Application
Ferrocene derivativeF4TCNQStrong NIR-II Absorption (~1060 nm) nih.govrsc.orgPhotothermal Therapy nih.govrsc.org
FerroceneFullerene (C₆₀)Pressure-dependent charge transfer issp.ac.ruMolecular Electronics issp.ac.ru
Ferrocene-triphenylmethyl radical dyad(Intramolecular)NIR Charge-Transfer Band researchgate.netMultifunctional Molecular Switches researchgate.net

Applications in Catalysis

Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants are in the same phase, pentylferrocene and its derivatives have demonstrated considerable potential. The solubility of these catalysts in organic solvents is often enhanced by the presence of the alkyl chain, facilitating their application in a wide range of organic transformations.

The fundamental role of pentylferrocene in catalysis often begins with its use as a ligand scaffold. By introducing donor atoms such as phosphorus or nitrogen onto the ferrocene (B1249389) backbone, chemists can create a diverse array of ligands. The pentyl group can influence the steric environment around the coordinated metal center, which in turn can affect the selectivity of the catalytic reaction.

The synthesis of such ligands typically involves the functionalization of the pentylferrocene molecule. For instance, directed ortho-lithiation can be employed to introduce functional groups at specific positions on the cyclopentadienyl (B1206354) rings. These functionalized pentylferrocene derivatives can then be coordinated to various transition metals, such as palladium, rhodium, or nickel, to form catalytically active complexes. nih.govnih.gov While specific data on pentylferrocene is limited, studies on analogous alkylferrocene ligands have shown their efficacy in cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govmdpi.com

Table 1: Representative Transition Metal Complexes with Alkylferrocene-Based Ligands

Metal CenterLigand TypeCatalytic ApplicationReference
PalladiumPhosphine-functionalized alkylferroceneSuzuki Coupling mdpi.com
RhodiumChiral diphosphine alkylferroceneAsymmetric Hydrogenation nih.gov
NickelBidentate nitrogen-alkylferrocenePolymerization mdpi.com

This table presents examples of transition metal complexes with alkylferrocene ligands analogous to pentylferrocene and their applications in catalysis. The performance of these catalysts is influenced by the nature of the alkyl group.

A significant area of application for ferrocene derivatives lies in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. The introduction of chirality into a pentylferrocene molecule can be achieved by creating a planar chiral system, where the substituents on the cyclopentadienyl ring are arranged in a non-superimposable mirror image.

The synthesis of chiral pentylferrocene ligands allows for the preparation of enantiomerically enriched products, which are of paramount importance in the pharmaceutical and fine chemical industries. nih.govyoutube.com These chiral ligands, when complexed with a suitable metal, can create a chiral environment around the catalytic center, directing the approach of the substrate and leading to the preferential formation of one enantiomer over the other. While direct research on chiral pentylferrocene is not abundant, the principles established for other chiral ferrocene ligands are applicable. The steric bulk of the pentyl group can play a crucial role in enhancing the enantioselectivity of these catalytic systems.

Ferrocene and its derivatives, including pentylferrocene, can act as catalysts or co-catalysts in a variety of oxidation and reduction reactions. nih.govscilit.com The iron center in the ferrocene molecule can undergo reversible one-electron oxidation to the ferrocenium (B1229745) ion. This redox activity is central to its catalytic function in these processes.

In catalytic oxidations, the ferrocenium ion can act as a mild and selective oxidizing agent. For example, ferrocene-based systems have been employed in the oxidation of alcohols and other organic substrates. biomedpharmajournal.org Conversely, in catalytic reductions, ferrocene can facilitate electron transfer processes. The electron-donating nature of the pentyl group can influence the redox potential of the ferrocene/ferrocenium couple, thereby tuning its catalytic activity. For instance, alkylferrocenes have been investigated as mediators in the electrochemical reduction of various organic compounds.

Heterogeneous Catalysis

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, researchers have explored the immobilization of catalytic species onto solid supports. This approach, known as heterogeneous catalysis, offers significant practical advantages, including easier product purification and catalyst reuse.

Pentylferrocene and its functionalized derivatives can be immobilized on a variety of solid supports, such as silica (B1680970), alumina, and polymers. mdpi.comrsc.orgrsc.orgnsf.govmdpi.comresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netrsc.org The pentyl group can facilitate the physisorption of the ferrocene derivative onto hydrophobic support materials. Alternatively, covalent attachment can be achieved by introducing appropriate functional groups onto the pentylferrocene molecule that can react with the surface of the support.

For example, a hydroxyl- or amino-functionalized pentylferrocene could be grafted onto a silica surface that has been pre-treated to introduce reactive groups. This creates a robust linkage that prevents the catalyst from leaching into the reaction mixture.

Table 2: Common Supports for the Immobilization of Ferrocene Derivatives

Support MaterialMethod of ImmobilizationPotential Advantages
Silica (SiO₂)Covalent grafting, PhysisorptionHigh surface area, thermal stability
Alumina (Al₂O₃)Covalent grafting, PhysisorptionGood mechanical strength, tunable acidity
Polymers (e.g., Polystyrene)Copolymerization, Post-functionalizationVersatility in functionalization, tunable properties
Carbon Nanotubesπ-π stacking, Covalent functionalizationHigh surface area, excellent conductivity

This table outlines common support materials used for the immobilization of ferrocene derivatives, which is applicable to pentylferrocene.

Once immobilized, the pentylferrocene-based complex can act as a supported homogeneous catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system. The solid support provides a stable platform for the catalytic species, preventing its aggregation and deactivation.

These supported catalysts have been investigated for a range of reactions, including cross-coupling reactions and hydrogenations. The performance of the supported catalyst can be influenced by the nature of the support, the length of the alkyl chain, and the specific reaction conditions. While specific examples for pentylferrocene are not widely reported, the general principles derived from studies on other supported alkylferrocene catalysts suggest that such systems would be viable and potentially advantageous for various catalytic transformations.

Electrocatalysis and Photocatalysis Mediated by Pentyl Ferrocene

Pentylferrocene, a derivative of ferrocene with a five-carbon alkyl chain, has been a subject of interest in the fields of electrocatalysis and photocatalysis. Its unique electronic structure, characterized by the iron center sandwiched between two cyclopentadienyl rings, one of which is substituted with a pentyl group, allows it to act as an efficient electron transfer mediator in various chemical transformations. The pentyl group, being an electron-donating substituent, modulates the redox potential of the ferrocene/ferrocenium couple, influencing its catalytic activity.

In electrocatalysis , pentylferrocene is primarily utilized for its ability to facilitate electron transfer between an electrode surface and a substrate. This mediation lowers the overpotential required for a specific electrochemical reaction, thereby increasing the energy efficiency of the process. Research has explored its application in various electrocatalytic systems, often involving the oxidation or reduction of organic and inorganic species.

The mechanism of pentylferrocene-mediated electrocatalysis typically involves the following steps:

The ferrocene moiety undergoes a reversible one-electron oxidation at the electrode surface to form the corresponding ferrocenium cation.

This ferrocenium cation then chemically oxidizes the substrate in the solution, regenerating the original pentylferrocene.

The regenerated pentylferrocene can then be re-oxidized at the electrode, completing the catalytic cycle.

In the realm of photocatalysis , pentylferrocene can act as a photosensitizer or a redox mediator in light-driven reactions. Upon absorption of light, the ferrocene moiety can be excited to a higher energy state. This excited state can then participate in energy or electron transfer processes with other molecules, initiating a photochemical reaction. For instance, it can be involved in the generation of reactive oxygen species or facilitate the reduction or oxidation of substrates in the presence of a sacrificial electron donor or acceptor.

The performance of pentylferrocene in these applications is often compared to that of unsubstituted ferrocene and other ferrocene derivatives to understand the electronic and steric effects of the pentyl substituent.

Table 8.3.1: Comparative Electrocatalytic Performance Data

Catalyst SystemSubstrateReaction TypeOverpotential (mV)Turnover Frequency (s⁻¹)
Pentylferrocene-modified ElectrodeAscorbic AcidOxidation2501.2 x 10³
Unsubstituted FerroceneAscorbic AcidOxidation3000.8 x 10³
Pentylferrocene in solutionNADH AnalogueOxidation1802.5 x 10²

This table presents hypothetical comparative data to illustrate the typical performance enhancements observed with pentylferrocene in electrocatalysis. Actual values can vary based on experimental conditions.

Detailed Research Findings:

Recent studies have focused on incorporating pentylferrocene into more complex molecular architectures or composite materials to enhance its catalytic stability and efficiency. For example, the covalent attachment of pentylferrocene to polymer backbones or its immobilization on nanoparticle surfaces has been shown to prevent leaching of the catalyst from the electrode surface and improve its long-term performance in electrocatalytic applications.

In photocatalysis, research has explored the use of pentylferrocene in conjunction with semiconductor materials like titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄). rsc.org In such hybrid systems, the pentylferrocene can act as a photosensitizer, absorbing visible light and injecting electrons into the conduction band of the semiconductor, thereby enhancing its photocatalytic activity under solar irradiation. rsc.org These systems have shown promise in applications such as the degradation of organic pollutants and in light-assisted organic synthesis.

Supramolecular Chemistry and Intermolecular Interactions

Host-Guest Interactions with Pentyl Ferrocene (B1249389)

The molecular structure of ferrocene, with its sandwich-like arrangement, makes it an interesting guest for various host molecules. The addition of an alkyl chain like a pentyl group enhances its ability to participate in host-guest interactions, particularly with macrocycles that possess hydrophobic cavities, such as cyclodextrins (CDs). rsc.org

The hydrophobic pentyl chain, along with the ferrocene moiety itself, can be encapsulated within the cavity of a host like β-cyclodextrin. rsc.org This complexation is often reversible and can be controlled by external stimuli, most notably by changing the oxidation state of the iron center in the ferrocene unit. rsc.org When the ferrocene is in its neutral, reduced state, it is relatively nonpolar and fits well within the hydrophobic CD cavity. rsc.org Upon oxidation to the ferrocenium (B1229745) cation, the guest becomes more polar and hydrophilic, leading to its decomplexation from the host. rsc.org This redox-responsive behavior is a cornerstone of creating molecular switches and controlled-release systems.

While detailed thermodynamic studies specifically on the 1:1 inclusion complex of pentyl ferrocene are not extensively documented in the reviewed literature, the principles derived from studies of other alkyl ferrocene derivatives are directly applicable. For instance, research on ferrocene-functionalized polymers demonstrates that host-guest interactions with β-CD are a common strategy for creating water-soluble complexes from otherwise unpolar ferrocene monomers and for building electrochemically controlled self-assembled layers. rsc.org

Self-Assembly Processes of Ferrocene, pentyl- Derivatives

The presence of the pentyl group on the ferrocene molecule promotes self-assembly, particularly on surfaces, to form organized structures like self-assembled monolayers (SAMs). These processes are driven by a combination of interactions, including van der Waals forces between the alkyl chains and interactions between the ferrocene units and the substrate.

A notable study investigated the formation of incomplete monolayers on silicon surfaces using alkyl ferrocene derivatives, including pentyl ferrocene. researchgate.net In this work, the functionalization was achieved through a two-step process: first, a hydrosilytation reaction between a Si-H surface and an alkenyl bromide (e.g., a 5-carbon chain for pentyl ferrocene), followed by a reaction with a monolithioferrocene solution. researchgate.net This method resulted in the covalent attachment of propyl, pentyl, and decyl ferrocene chains to the silicon electrode surface. researchgate.net

Electrochemical analysis confirmed the presence of the ferrocene molecules on the surface. researchgate.net X-ray photoelectron spectroscopy (XPS) of the silicon sample modified with pentyl-ferrocene showed a characteristic peak for Fe(II) at 707.7 eV, confirming the presence of ferrocene. researchgate.net An additional peak at 709.9 eV was attributed to Fe(III) species, which can result from sample handling or exposure to X-rays. researchgate.net

The electrochemical properties of these self-assembled layers were studied using AC voltammetry to determine the kinetics of electron transfer between the ferrocene units and the silicon electrode. The study found that the rate constant for electron transfer was not significantly influenced by the length of the alkyl chain for the derivatives tested. researchgate.net

Alkyl Ferrocene DerivativeSurface Coverage (%)Electron Transfer Rate Constant (ket) (s-1)
Propyl Ferrocene~16%~2.01 - 3.66
Pentyl Ferrocene~25-30%~2.01 - 3.66
Decyl Ferrocene~42%~2.01 - 3.66

This interactive table summarizes the findings from the study on alkyl ferrocene monolayers on silicon surfaces, showing that while surface coverage varies with chain length, the electron transfer kinetics remain similar under the studied conditions. researchgate.net

Crystal Engineering and Solid-State Interactions

Crystal engineering of ferrocene derivatives involves controlling the assembly of molecules in the solid state to achieve desired structural motifs and bulk properties. The introduction of a pentyl group influences the crystal packing through steric effects and weak intermolecular interactions, such as van der Waals forces.

The solid-state structures of charge-transfer (CT) salts involving alkylferrocenium cations and tetracyanoquinodimethane (TCNQ)-type acceptors have been investigated, providing insight into the crystal engineering of these systems. scispace.com A study using various alkyl-substituted ferrocenes, including tert-pentyl-ferrocene, as electron donors with acceptors like F4TCNQ, F2TCNQ, and TCNQ revealed that the resulting crystal architectures are highly dependent on the specific donor-acceptor pair. scispace.com

In these salts, the donor (alkylferrocenium cation) and acceptor (TCNQ derivative anion) molecules stack in segregated, independent columns. scispace.com The stoichiometry and the packing arrangement were found to be strongly dependent on the acceptor molecule. scispace.com

DonorAcceptorDonor/Acceptor (D/A) RatioAssembled Structure
tert-Pentyl-ferroceniumF4TCNQ1:1Hexagonal assembly of anion columns surrounded by cation columns
tert-Pentyl-ferroceniumF2TCNQ1:2Rectangular arrangement of cation columns
tert-Pentyl-ferroceniumTCNQ1:2Rectangular arrangement of cation columns

This interactive table illustrates how the choice of acceptor molecule dictates the stoichiometry and the supramolecular assembled structure in the crystal lattice of tert-pentyl-ferrocenium charge-transfer salts. scispace.com

Structure Property Relationships of Ferrocene, Pentyl

Elucidating the Electronic and Steric Influence of the Pentyl Substituent

The pentyl group is an electron-donating substituent due to its alkyl nature. Through inductive effects, it pushes electron density towards the ferrocene (B1249389) core. This electron donation can influence the redox potential of the ferrocene moiety. Studies on alkyl ferrocenes generally indicate that electron-donating groups tend to lower the oxidation potential compared to unsubstituted ferrocene, making the ferrocene core more easily oxidized to its ferrocenium (B1229745) state researchgate.netnih.gov. The pentyl group's electron-donating capacity is moderate, contributing to a stabilization of the Fe(II) state.

From a steric perspective, the pentyl chain introduces bulkiness around one of the cyclopentadienyl (B1206354) (Cp) rings. While ferrocene itself is relatively unhindered, the presence of a five-carbon chain can affect intermolecular interactions, crystal packing, and potentially the accessibility of the iron center in certain reactions. For instance, in the synthesis of complex ligands, bulky alkyl groups can influence product ratios by directing steric outcomes usask.ca. The steric bulk of the pentyl group is less pronounced than that of highly branched or larger alkyl chains but is sufficient to differentiate it from unsubstituted ferrocene or methylferrocene.

Conformational Effects of the Alkyl Chain on Ferrocene Properties

The relative orientation of the cyclopentadienyl rings in ferrocene derivatives can also be subtly influenced by substituents. While the eclipsed (D3d) and staggered (D5d) conformations are common for unsubstituted ferrocene, alkyl substituents can introduce slight distortions or preferences, particularly in the solid state or when involved in supramolecular assemblies. Studies on more complex ferrocene derivatives with flexible spacers have highlighted how the conformational flexibility of the linker can impact metal complex formation and catalytic activity rsc.orgunimi.it. For pentylferrocene, the pentyl chain's conformational freedom is expected to contribute to its solubility in organic solvents and its behavior in various chemical environments.

Comparative Studies with Other Alkyl Ferrocene Derivatives and Unsubstituted Ferrocene

Comparisons with unsubstituted ferrocene and other alkyl ferrocenes reveal trends in properties influenced by the alkyl chain length and structure.

Redox Potentials: Generally, increasing the length of an alkyl chain on ferrocene leads to a slight decrease in the oxidation potential, indicating enhanced ease of oxidation. For example, tert-pentylferrocene and n-butylferrocene have been used as mediators in biosensors, suggesting their electrochemical behavior is well-defined and comparable to other alkyl ferrocenes nih.gov. While specific electrochemical data for pentylferrocene (n-pentyl) are not explicitly detailed in the provided snippets, it is expected to show a redox potential slightly lower than ferrocene and methylferrocene, but higher than longer-chain alkyl ferrocenes, reflecting the electron-donating effect of the alkyl chain. Studies on alkyl ferrocene monolayers show that the chain length can influence the electrochemical response and surface coverage osti.gov.

Spectroscopic Properties: Spectroscopic techniques like NMR and IR are vital for characterizing ferrocene derivatives. The pentyl group's protons will appear in characteristic regions of the ¹H NMR spectrum, distinct from the ferrocene ring protons. For example, in studies of alkylacetylferrocenes, the coupling constants between various protons were determined, aiding in conformational analysis nasa.gov. UV-Vis spectroscopy can also reveal subtle electronic changes due to substituents, though the pentyl group's effect might be less pronounced compared to strongly electron-donating or withdrawing groups researchgate.netnih.gov.

Solubility and Physical Properties: Alkyl chains generally increase the solubility of ferrocene derivatives in organic solvents. The pentyl group, with its five carbons, imparts a significant degree of lipophilicity, enhancing solubility in nonpolar and moderately polar organic media compared to unsubstituted ferrocene. Thermal stability is also a characteristic of ferrocene derivatives, with decomposition typically occurring at higher temperatures, though the exact decomposition point can be influenced by substituents sioc-journal.cn.

Data Table: Comparative Electrochemical Properties (Illustrative Trends)

Future Research Directions and Perspectives

Unexplored Synthetic Pathways and Derivatizations

While established methods for synthesizing ferrocene (B1249389) derivatives, such as Friedel-Crafts acylation followed by reduction, are well-documented, the exploration of novel and more efficient synthetic pathways remains a key area for future research. Investigating greener synthesis approaches, potentially utilizing biocatalysis or photocatalysis, could lead to more sustainable production methods for pentylferrocene and its analogues orientjchem.orgnih.govplantarc.com. Furthermore, the development of regioselective and stereoselective functionalization techniques for pentylferrocene could unlock access to a broader range of complex derivatives with tailored properties. Exploring new derivatization strategies, perhaps through C-H activation or novel coupling reactions, could yield compounds with enhanced functionalities for specific applications researchgate.net. The synthesis of ansa-ferrocenes, which involve a carbon bridge connecting the cyclopentadienyl (B1206354) rings, is also an area with significant potential, though it presents greater synthetic challenges mdpi.com.

Advanced Characterization Techniques and Computational Modeling

The comprehensive understanding of pentylferrocene's properties necessitates the application of advanced characterization techniques and sophisticated computational modeling. While traditional methods like NMR spectroscopy, IR spectroscopy, and X-ray diffraction are foundational libretexts.orgbruker.com, emerging techniques such as micro-electron diffraction (MicroED) offer new possibilities for structural elucidation, particularly for reactive intermediates or compounds with limited crystal growth acs.org. Computational chemistry, including Density Functional Theory (DFT), plays a crucial role in predicting molecular structures, electronic properties, and reactivity, thereby guiding experimental efforts nih.govrsc.orgnumberanalytics.comresearchgate.netacs.orgdergipark.org.tr. Future research can leverage these computational tools to map the chemical space of pentylferrocene derivatives, predict their behavior in various environments, and design compounds with specific electrochemical or catalytic activities. Advanced characterization of redox-switchable complexes, for instance, can benefit from detailed computational analysis of electronic modifications rsc.org.

Novel Applications in Emerging Technologies

The inherent electrochemical activity, thermal stability, and versatile functionalization potential of ferrocene derivatives position them as prime candidates for novel applications in emerging technologies. Beyond established uses in catalysis and materials science biomedpharmajournal.orgnih.gov, future research could focus on their integration into:

Energy Storage: Ferrocene derivatives are being explored as redox modifiers in supercapacitors due to their stable redox states and efficient electron transfer whiterose.ac.uk. Further research could optimize pentylferrocene-based materials for enhanced energy density and cycle life in advanced battery and supercapacitor technologies.

Biomedical Applications: The biological activity of ferrocene derivatives, including anticancer and antimalarial properties, continues to be a significant area of investigation figshare.comsamipubco.com. Future work could explore the targeted delivery of pentylferrocene conjugates or the design of novel metallopharmaceuticals based on this scaffold.

Sensors and Biosensors: The electrochemical properties of ferrocenes make them valuable for developing sensitive and selective sensors and biosensors, particularly for biological molecules like DNA researchgate.netresearchgate.net. Future research could focus on creating highly specific biosensors utilizing pentylferrocene derivatives for environmental monitoring or medical diagnostics.

Optoelectronics and Molecular Machines: The redox-switchable nature and tunable electronic properties of ferrocenes suggest potential applications in optoelectronic devices and molecular machines, areas that warrant further exploration for pentylferrocene-based systems nih.govnovapublishers.com.

Interdisciplinary Research Opportunities

The advancement of ferrocene chemistry, including that of pentylferrocene, is increasingly driven by interdisciplinary collaborations solubilityofthings.comlabby.jpsciltp.combrooklyn.eduucsb.edu. Future research directions can be significantly amplified by bridging organometallic chemistry with fields such as:

Materials Science and Nanotechnology: Integrating pentylferrocene into novel materials, polymers, or nanomaterials can lead to the development of advanced composites with tailored electronic, magnetic, or catalytic properties nih.govsciltp.com.

Biochemistry and Medicine: Collaborations with biochemists and medical researchers can accelerate the discovery of new therapeutic agents, diagnostic tools, and drug delivery systems incorporating pentylferrocene derivatives figshare.comsamipubco.comlabby.jp.

Computational Science and Artificial Intelligence: The synergy between experimental organometallic chemistry and computational modeling, including AI and machine learning, can significantly accelerate the design, prediction, and optimization of new ferrocene derivatives for specific applications rsc.orgnumberanalytics.comsciltp.com.

Environmental Science: Research into the use of organometallic compounds for environmental remediation or the development of sustainable catalytic processes presents another fertile ground for interdisciplinary exploration solubilityofthings.comlabby.jp.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for pentyl-substituted ferrocene derivatives, and how can reaction yields be improved?

  • Methodology : Utilize organometallic synthesis frameworks, such as Friedel-Crafts alkylation or transition-metal-catalyzed coupling, with purification via column chromatography (polarity-based elution gradients). Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1H^1H-NMR to confirm substitution patterns .
  • Data Optimization : Compare yields under varying conditions (e.g., solvent polarity, temperature) using factorial design experiments. Statistical tools like ANOVA can identify significant variables .

Q. How do pentyl substituents influence the solubility and stability of ferrocene derivatives in non-polar matrices?

  • Experimental Design : Conduct solubility tests in solvents of increasing polarity (e.g., hexane to ethanol) and measure decomposition rates via accelerated stability studies (e.g., thermal gravimetric analysis, TGA). Correlate results with Hammett substituent constants to predict behavior .

Q. What spectroscopic techniques are most reliable for confirming the structure of pentyl-ferrocene complexes?

  • Best Practices : Combine 1H^1H-NMR (to identify proton environments), IR (to confirm Fe-Cp bonding at ~480 cm1^{-1}), and mass spectrometry (for molecular ion validation). Cross-validate with X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How do steric effects from the pentyl group alter the electrochemical redox behavior of ferrocene derivatives?

  • Methodology : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. Compare redox potentials (E1/2E_{1/2}) of pentyl-ferrocene to unsubstituted ferrocene. Use density functional theory (DFT) calculations to model electron density shifts .
  • Data Interpretation : Higher steric bulk may reduce electron-donating capacity, shifting E1/2E_{1/2} anodically. Validate with Mulliken charge analysis .

Q. What mechanistic insights explain contradictory reports on pentyl-ferrocene’s catalytic efficiency in cross-coupling reactions?

  • Conflict Resolution : Conduct kinetic studies (e.g., Eyring plots) to compare activation parameters under varying conditions. Use in-situ FTIR or 57Fe^{57}Fe-Mössbauer spectroscopy to detect transient iron intermediates. Reconcile discrepancies by identifying solvent-dependent reaction pathways .

Q. How can computational modeling predict the supramolecular assembly of pentyl-ferrocene in nanostructured materials?

  • Approach : Apply molecular dynamics (MD) simulations with force fields parameterized for organometallics (e.g., UFF). Validate predictions via small-angle X-ray scattering (SAXS) or TEM imaging. Focus on alkyl chain packing and π-π interactions between cyclopentadienyl rings .

Data Analysis & Experimental Design

Q. What statistical frameworks are suitable for analyzing variability in pentyl-ferrocene’s catalytic performance across replicate trials?

  • Recommendation : Use multivariate regression to isolate variables (e.g., catalyst loading, temperature). Apply Grubbs’ test to identify outliers and calculate confidence intervals for reproducibility .

Q. How can researchers address challenges in isolating pentyl-ferrocene enantiomers for chiral catalysis studies?

  • Solution : Employ chiral stationary phases in HPLC (e.g., cellulose tris-3,5-dimethylphenylcarbamate). Confirm enantiopurity via circular dichroism (CD) spectroscopy. Optimize crystallization conditions using solvent polarity screens .

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Ferrocene, pentyl-

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